(3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone
Description
(3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone is a brominated and fluorinated aromatic compound featuring a methanone bridge connecting a 3-aminopiperidine moiety to a substituted phenyl ring. This compound is of interest in medicinal chemistry for its structural versatility, which may influence receptor binding or pharmacokinetic properties.
Properties
Molecular Formula |
C12H14BrFN2O |
|---|---|
Molecular Weight |
301.15 g/mol |
IUPAC Name |
(3-aminopiperidin-1-yl)-(2-bromo-5-fluorophenyl)methanone |
InChI |
InChI=1S/C12H14BrFN2O/c13-11-4-3-8(14)6-10(11)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 |
InChI Key |
VTDMTURNUOAKSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC(=C2)F)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone typically involves the reaction of 3-aminopiperidine with 2-bromo-5-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like potassium carbonate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an aminophenyl derivative, while reduction could produce a hydroxylated piperidine compound .
Scientific Research Applications
Chemistry
In chemistry, (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes. Its structural features make it a candidate for studying interactions with biological macromolecules .
Industry
In the industrial sector, (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone is used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for various applications, including the manufacture of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromofluorophenyl group can enhance binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of (3-Aminopiperidin-1-yl)(2-bromo-5-fluorophenyl)methanone and related compounds:
Key Observations:
Core Structural Differences :
- The target compound’s piperidine ring distinguishes it from oxazole or purely aromatic analogs. Piperidine enhances solubility in physiological conditions compared to rigid heterocycles like oxazole .
- Halogen Positioning : The 2-bromo-5-fluorophenyl group introduces steric hindrance at the ortho position (C2), which is absent in the 3-bromo analog from . This may influence binding to hydrophobic pockets in biological targets .
Functional Group Impact: Methanone vs. Carboxylic Acid: The benzoic acid derivative () exhibits higher polarity and acidity (pKa ~2–3) compared to methanone-containing analogs, affecting membrane permeability . Amino Group Reactivity: The primary amine on the piperidine ring provides a site for derivatization (e.g., salt formation or conjugation), unlike the secondary amine in the oxazole compound .
Hypothetical Bioactivity
- Piperidine vs. Oxazole : Piperidine’s conformational flexibility may enhance binding to G-protein-coupled receptors (GPCRs), whereas oxazole’s rigidity could favor kinase inhibition .
- Halogen Effects: Bromine’s size and fluorine’s electronegativity in the target compound may improve target affinity compared to non-halogenated analogs, though direct comparisons are absent in available data .
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